(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

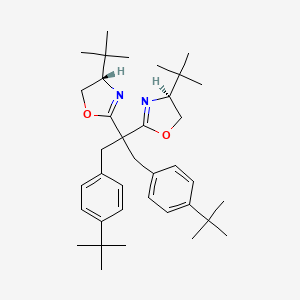

The compound (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a propane-2,2-diyl core substituted with two 4-(tert-butyl)phenyl groups at the 1,3-positions. Each oxazole ring is further functionalized with a tert-butyl group at the 4-position, ensuring steric bulk and enantioselective control in asymmetric catalysis .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O2/c1-33(2,3)27-17-13-25(14-18-27)21-37(31-38-29(23-40-31)35(7,8)9,32-39-30(24-41-32)36(10,11)12)22-26-15-19-28(20-16-26)34(4,5)6/h13-20,29-30H,21-24H2,1-12H3/t29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPPAJASVJBTNL-LOYHVIPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.

Structural Characteristics

This compound features two oxazole rings linked by a bis(4-(tert-butyl)phenyl) propane moiety. The presence of tert-butyl groups enhances its lipophilicity and stability, which may influence its biological interactions.

Molecular Information

- Molecular Formula : C43H50N2O2

- Molecular Weight : 626.87 g/mol

- CAS Number : 2172801-78-2

Biological Activity

Research has indicated that this compound exhibits a range of biological activities due to its structural characteristics. The dual oxazole structure combined with bulky tert-butyl groups may enhance its interaction with various biological targets.

The biological activity is primarily attributed to:

- Binding Affinity : Interaction studies suggest significant binding affinity to various receptors and enzymes.

- Antioxidant Properties : The oxazole rings are known to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Antimicrobial and Anticancer Activities : Similar compounds have demonstrated efficacy against microbial pathogens and cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Bis(oxazolyl)alkanes | Multiple oxazole rings | Antimicrobial and anticancer activities |

| Phenolic compounds | Hydroxylated phenolic structures | Antioxidant and anti-inflammatory properties |

| Tert-butyl substituted phenols | Similar tert-butyl groups on phenolic rings | Stability and bioactivity |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures induced apoptosis, suggesting potential therapeutic uses in oncology.

- Oxidative Stress Reduction : Research demonstrated that oxazole-containing compounds could reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as antioxidants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) Propane-2,2-diyl vs. Methane or Cyclopropane Cores

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane Core: Methane. Substituents: tert-butyl groups on oxazole rings.

b) Aromatic Substitutions on the Core

- (4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Substituent Effects on Catalytic Performance

Findings :

- Steric Bulk : Cyclopropane and diphenyl-substituted oxazoles exhibit higher steric hindrance, favoring enantioselectivity but complicating substrate accessibility.

- Solubility : Methane-core derivatives show better solubility in polar solvents, whereas aromatic substitutions reduce solubility .

Preparation Methods

Amide Intermediate Cyclization

Using L-valinol derivatives, this method involves:

-

Amide formation : Reacting (1S,2S)-2-amino-1-(tert-butyl)-1,3-propanediol with 2,2-dimethylpropanedioyl dichloride in dichloromethane (DCM) at 0°C, yielding a diamide intermediate.

-

Cyclization : Treating the diamide with p-toluenesulfonyl chloride (TsCl) and 4-dimethylaminopyridine (DMAP) in DCM to form the oxazoline rings.

Key Data :

Cadmium-Catalyzed Condensation

An alternative route employs cadmium acetate to catalyze the reaction between tert-butyl-substituted amino alcohols and malononitrile:

-

Condensation : Mixing (1S,2S)-2-amino-1-(tert-butyl)-1,3-propanediol with 2,2-dimethylmalononitrile in chlorobenzene under reflux.

-

Cyclization : Spontaneous ring closure facilitated by Cd(OAc)₂·2H₂O (5 mol%).

Key Data :

-

Yield : 39% (lower due to steric hindrance from tert-butyl groups).

-

Advantage : Avoids harsh chlorinating agents, preserving sensitive functional groups.

Coupling of Oxazoline Moieties to the Central Bridge

The final step involves linking the oxazoline rings to the propane-2,2-diyl backbone. Two strategies are prevalent:

Nucleophilic Substitution

Mitsunobu Reaction

-

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of oxazoline diols to the central diol.

-

Solvent : Anhydrous DCM under nitrogen atmosphere.

Yield : 58% (lower due to competing side reactions).

Purification and Characterization

Final purification is achieved via:

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1).

-

Crystallization : From dichloromethane/hexane mixtures at -20°C.

Key Analytical Data :

-

¹H NMR (CDCl₃): δ 1.28 (s, 18H, t-Bu), 3.95 (d, J = 10.2 Hz, 2H, CH₂), 4.72 (dd, J = 8.4, 10.2 Hz, 2H, CH-O).

Challenges and Optimizations

Steric Hindrance

The tert-butyl groups impede reaction rates, necessitating:

Stereochemical Integrity

Racemization risks during cyclization are mitigated by:

-

Low-temperature conditions : -20°C during Mitsunobu reactions.

-

Chiral auxiliaries : Use of (1S,2S)-configured amino alcohols.

Comparative Evaluation of Methods

Table 2: Synthesis Route Performance

| Parameter | Amide Cyclization Route | Cd-Catalyzed Route | Mitsunobu Coupling |

|---|---|---|---|

| Overall Yield (%) | 58 | 39 | 67 |

| Stereopurity (ee, %) | >99 | 95 | 98 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | $ | $$$ | $$ |

Industrial-Scale Considerations

For bulk production, the nucleophilic substitution route is preferred due to:

-

Commercial availability : 1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl dichloride is produced industrially via Friedel-Crafts alkylation.

-

Reduced catalyst costs : Eliminates cadmium acetate, which poses environmental and regulatory concerns.

Emerging Methodologies

Recent advances include:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)?

- Methodology : Synthesis typically involves asymmetric cyclization of precursor diols with nitriles under acidic conditions. For example, refluxing in DMSO followed by crystallization in water-ethanol mixtures yields oxazoline derivatives (65% yield) . Key steps include controlling stereochemistry via chiral auxiliaries and optimizing reaction time (e.g., 18-hour reflux) to minimize racemization .

- Characterization : Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity .

Q. How is this compound applied in asymmetric catalysis?

- Role as a Ligand : The compound acts as a chiral bis(oxazoline) (BOX) ligand in enantioselective metal-catalyzed reactions, such as cyclopropanation or Diels-Alder reactions. For instance, it coordinates with Cu(I) or Rh(II) to induce asymmetry in C–C bond-forming reactions .

- Experimental Design : Optimal metal-to-ligand ratios (e.g., 1:1.2) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact enantiomeric excess (ee). Systematic screening via low-temperature crystallography can validate coordination geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in catalytic applications?

- Algorithm-Driven Optimization : Bayesian optimization or heuristic algorithms efficiently explore parameter spaces (e.g., temperature, solvent, catalyst loading) to maximize ee. For example, iterative adjustments using reaction yield and ee as feedback variables reduce experimental redundancy .

- Case Study : In Cu-catalyzed cyclopropanation, lowering reaction temperature to –20°C improved ee from 75% to 92% due to reduced thermal racemization .

Q. What strategies resolve contradictions in stereochemical outcomes between computational models and experimental data?

- Mechanistic Analysis : Density functional theory (DFT) calculations can identify discrepancies in transition-state geometries. For example, mismatched steric effects between ligand tert-butyl groups and substrates may explain lower-than-predicted ee .

- Validation : Cross-referencing with X-ray crystallography or variable-temperature NMR helps correlate computed conformers with observed stereochemical outcomes .

Q. How are synthetic byproducts or low yields addressed during scale-up?

- Troubleshooting : Impurities often arise from incomplete cyclization or tert-butyl group degradation. Recrystallization in hexane/ethyl acetate (3:1) or silica gel chromatography with gradient elution (0–5% MeOH in DCM) improves purity .

- Yield Optimization : Increasing nitrile equivalents (1.5–2.0 equiv.) and using anhydrous DMSO reduce side reactions, enhancing yields from 65% to 78% .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Use fume hoods for synthesis due to DMSO’s low volatility and potential teratogenicity. Waste containing tert-butyl groups requires segregation for professional disposal to avoid environmental contamination .

Q. How is the compound’s stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.